- Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,

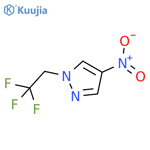

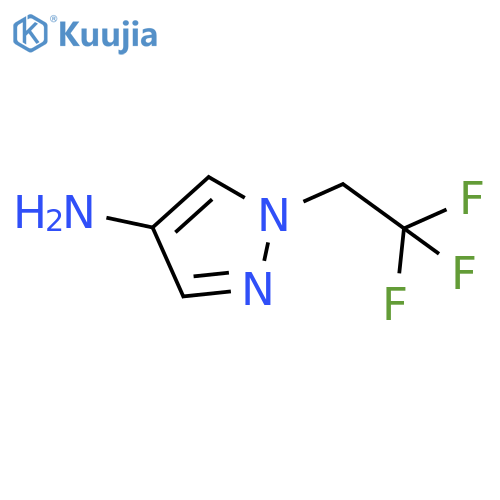

Cas no 919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine)

919278-39-0 structure

Nom du produit:1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Numéro CAS:919278-39-0

Le MF:C5H6F3N3

Mégawatts:165.116450786591

MDL:MFCD03420215

CID:765188

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine

- 1-(2,2,2-TRIFLUORO-ETHYL)-1 H -PYRAZOL-4-YLAMINE HYDROCHLORIDE

- 1H-Pyrazol-4-amine, 1-(2,2,2-trifluoroethyl)-

- 4-amino-1-(2,2,2-trifluoroethyl)pyrazole

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (ACI)

- 1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-amine

- 1-(2,2,2-Trifluoroethyl)pyrazol-4-amine

- 1-(2,2,2-trifluoroethyl)pyrazol-4-amine

-

- MDL: MFCD03420215

- Piscine à noyau: 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2

- La clé Inchi: FDXLDVHECBHMRI-UHFFFAOYSA-N

- Sourire: FC(CN1C=C(N)C=N1)(F)F

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

Propriétés expérimentales

- Point d'ébullition: 213.1±40.0℃ at 760 mmHg

1-(2,2,2-trifluoroethyl)pyrazol-4-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80732-0.5g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 0.5g |

$72.0 | 2023-09-02 | |

| Enamine | EN300-80732-1.0g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 1.0g |

$120.0 | 2023-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7020-100MG |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine |

919278-39-0 | 95% | 100MG |

¥ 435.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0992715-5g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 5g |

$1000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7020-1G |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine |

919278-39-0 | 95% | 1g |

¥ 1,610.00 | 2023-04-13 | |

| Enamine | EN300-80732-5.0g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 5.0g |

$312.0 | 2023-02-12 | |

| Enamine | EN300-80732-0.1g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 0.1g |

$33.0 | 2023-09-02 | |

| Enamine | EN300-80732-2.5g |

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

919278-39-0 | 95% | 2.5g |

$151.0 | 2023-09-02 | |

| Fluorochem | 030473-1g |

1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine |

919278-39-0 | 95% | 1g |

£245.00 | 2022-03-01 | |

| Advanced ChemBlocks | A-653-5G |

1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine |

919278-39-0 | 95% | 5G |

$680 | 2023-09-16 |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol , Ethyl acetate ; 18 h, 5 bar, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

Référence

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Référence

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 3 h, rt

Référence

- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Référence

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 min, 50 psi, 23 °C

Référence

- Preparation of dihydropyrrolopyridinone derivatives and analogs for use as phosphatidylinositol 3-kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Solvents: Methanol ; rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

Référence

- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Référence

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Raw materials

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Preparation Products

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Littérature connexe

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

5. Back matter

919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine) Produits connexes

- 2172014-37-6(1-(1-methoxybutan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 1807053-78-6(Methyl 4-cyano-2-difluoromethoxy-6-ethylphenylacetate)

- 1214352-67-6(2-Fluoro-6-phenylphenol)

- 1783404-03-4(4-(methylsulfanyl)methyloxane-4-carboxylic acid)

- 1261916-26-0(4-(2-Fluoro-5-methoxyphenyl)phenol)

- 869071-96-5(N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-methoxyphenyl)methylethanediamide)

- 946251-57-6(N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}cyclopentanecarboxamide)

- 1086599-51-0(2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine)

- 2228620-72-0((1H-1,3-benzodiazol-5-yl)methyl sulfamate)

- 900876-26-8(N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:919278-39-0)1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Pureté:99%/99%/99%

Quantité:1.0g/5.0g/10.0g

Prix ($):202.0/677.0/1152.0